molecular formula C13H18ClNO4S B1350006 Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride CAS No. 849035-95-6

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride

Cat. No. B1350006
CAS RN: 849035-95-6
M. Wt: 319.8 g/mol
InChI Key: WUFLZEIPMRELMF-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride, also known as MPSB-HCl, is a versatile compound that has been used in a variety of scientific research applications. It is a crystalline white solid that is soluble in water, ethanol, and other organic solvents. It is a versatile reagent and is used in the synthesis of various compounds, including drugs and pharmaceuticals. MPSB-HCl has a wide range of applications in biochemical and physiological research, and is used in a variety of laboratory experiments. In

Scientific Research Applications

Synthesis and Structural Characterization

Methyl 2-(piperidin-4-ylsulfonyl)benzoate hydrochloride plays a role in the synthesis and structural characterization of various compounds. For example, it has been implicated in the preparation of intermediates for CCR5 antagonists, which are targeting preparations in the prevention of human HIV-1 infection. The compound's active groups, including pyridine and benzenesulfonyl, contribute to the development of candidate compounds for drug development, as demonstrated by Cheng De-ju (2015) in their research on methylbenzenesulfonamide CCR5 antagonists (Cheng De-ju, 2015).

Antiparasitic Activity

Research on Piper species has identified benzoic acid derivatives, including this compound, for their antiparasitic activity. These compounds have shown significant effects against promastigote forms of Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating their potential in developing antiparasitic agents (Ninoska Flores et al., 2008).

Corrosion Inhibition

In the field of materials science, this compound derivatives have been explored as corrosion inhibitors for metals. A study by M. Yadav et al. (2016) on benzimidazole derivatives, including those related to the target compound, demonstrated their effectiveness in protecting N80 steel in hydrochloric acid, showcasing the compound's potential application in corrosion protection (M. Yadav et al., 2016).

Metabolic Fate and Pharmacokinetics

The metabolic fate of synthetic cannabinoid receptor agonists, such as those structurally similar to this compound, has been a subject of pharmacological interest. Studies have focused on understanding how these compounds are metabolized in the body, including the role of human carboxylesterases in their hydrolysis. This research is crucial for identifying toxicological screening targets and predicting drug interactions (Matthias J Richter et al., 2022).

Luminescent Properties and Photo-induced Electron Transfer

Compounds with structures incorporating elements of this compound have been examined for their luminescent properties and their capacity for photo-induced electron transfer. These studies contribute to the understanding of how such compounds can be utilized in the development of optical materials and sensors (Jiaan Gan et al., 2003).

properties

IUPAC Name

methyl 2-piperidin-4-ylsulfonylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S.ClH/c1-18-13(15)11-4-2-3-5-12(11)19(16,17)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFLZEIPMRELMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375540
Record name methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849035-95-6
Record name Benzoic acid, 2-(4-piperidinylsulfonyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(piperidin-4-ylsulphonyl)benzoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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